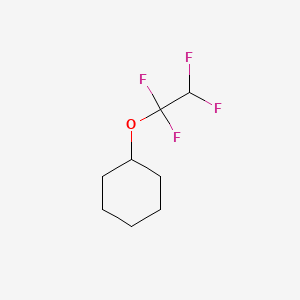

(1,1,2,2-Tetrafluoroethoxy)cyclohexane

Description

Overview of Organofluorine Chemistry and its Impact on Chemical Sciences

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has a profound impact across the chemical sciences. wikipedia.org The fluorine atom's unique properties, including its small size and the highest electronegativity of all elements, result in the C-F bond being one of the strongest single covalent bonds in organic chemistry. wikipedia.orgchinesechemsoc.org This inherent strength and the electronic consequences of incorporating fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics. chinesechemsoc.orgcas.cn

The introduction of fluorine can enhance properties such as metabolic stability, bioavailability, and lipophilicity in drug molecules. cas.cn Consequently, it is estimated that over 20% of all pharmaceutical products contain at least one fluorine atom. cas.cn Beyond medicine, organofluorine compounds are integral to a vast array of applications, including advanced materials like fluoropolymers (e.g., Teflon), agrochemicals, refrigerants, surfactants, and specialized solvents. wikipedia.orgworktribe.com The development of novel fluorinating agents and synthetic methodologies continues to be a vibrant area of research, expanding the toolbox for creating new fluorine-containing molecules with tailored properties. chinesechemsoc.orgcas.cn

The Role of Perfluorinated and Partially Fluorinated Ethers in Contemporary Chemical Research

Within the vast field of organofluorine chemistry, fluorinated ethers represent a particularly versatile class of compounds. These can be broadly categorized as perfluorinated, where all hydrogen atoms on the carbon skeleton (excluding functional groups) are replaced by fluorine, or partially fluorinated (hydrofluoroethers), which contain both C-H and C-F bonds.

Fluorinated ethers have found critical applications as modern volatile anesthetics, such as sevoflurane (B116992) and desflurane, which offer improved safety profiles over older, flammable ether anesthetics. wikipedia.orgworktribe.com In materials science, their unique solubility properties and general inertness have led to their use as specialized solvents and in "fluorous chemistry," which facilitates the purification of reaction products. wikipedia.org

A significant area of contemporary research is the use of fluorinated ethers as electrolyte components in high-energy batteries, particularly lithium-metal batteries. nih.govacs.org Standard ether-based electrolytes often decompose at the high voltages required for next-generation cathodes. Fluorination enhances the oxidative stability of the ether solvent. nih.govrsc.org Partially fluorinated ethers are being designed to balance this high voltage stability with the ability to effectively solvate lithium ions, a challenge for highly fluorinated ethers. nih.gov These compounds can participate in the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces, which mitigates parasitic reactions and improves battery longevity and efficiency. rsc.orgnih.gov

Specific Context of (1,1,2,2-Tetrafluoroethoxy)cyclohexane within the Class of Fluorinated Cycloalkanes

This compound is a partially fluorinated ether. Its structure consists of a non-polar cyclohexane (B81311) ring linked via an ether oxygen to a short, heavily fluorinated ethyl group (a tetrafluoroethoxy moiety). This structure places it as a hybrid between a simple cycloalkane and a hydrofluoroether.

This specific molecular architecture distinguishes it from fluorocyclohexanes, where fluorine atoms are bonded directly to the cyclohexane ring. researchgate.netrsc.org In this compound, the fluorination is confined to the ethoxy side chain. This segregation of the hydrocarbon and fluorocarbon segments within a single molecule is characteristic of compounds designed for specific interfacial or solubility properties.

While detailed research findings on its specific applications are not widely published, its physical properties are documented.

Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 456-63-3 | chemnet.comalfa-chemistry.com |

| Molecular Formula | C₈H₁₂F₄O | chemnet.comalfa-chemistry.com |

| Molecular Weight | 200.17 g/mol | alfa-chemistry.com |

| Boiling Point | 142 - 167.9 °C | chemnet.comalfa-chemistry.comchemwhat.com |

| Density | 1.16 g/cm³ | chemnet.comalfa-chemistry.com |

| Flash Point | 41 - 54.1 °C | chemnet.comalfa-chemistry.comchemwhat.com |

| Refractive Index | 1.3725 - 1.375 | chemnet.comchemwhat.com |

| Vapor Pressure | 2.2 mmHg at 25°C | chemnet.com |

Note: Ranges in physical properties reflect data from multiple sources.

Historical Development and Emerging Research Areas Pertaining to Fluorinated Cyclic Systems

The history of organofluorine chemistry began in the 19th century, predating even the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early work involved halogen exchange reactions to introduce fluorine into organic molecules. nih.gov Significant progress was spurred during the 1940s, leading to the development of key materials like the fluoropolymer Polytetrafluoroethylene (PTFE). worktribe.com The subsequent decades saw the invention of a wide array of fluorinating reagents, from highly reactive elemental fluorine to milder, more selective agents like N-fluoropyridinium salts and Selectfluor®, making the synthesis of complex fluorinated molecules more accessible. beilstein-journals.orgnih.govsapub.org

Research into fluorinated cyclic systems, such as fluorocyclohexanes, has revealed fascinating structural and conformational effects. The introduction of multiple C-F bonds onto a cyclohexane ring can induce significant polarity, creating molecules with distinct electropositive (hydrogen-rich) and electronegative (fluorine-rich) faces. researchgate.netrsc.org The synthesis of specific stereoisomers of these compounds remains a complex challenge that drives the development of new synthetic methods. researchgate.netsapub.org

Emerging research continues to build on this foundation. An area of intense focus is the application of fluorinated cyclic compounds, including ethers, in advanced technologies. Their thermal and chemical stability makes them candidates for high-performance lubricants and hydraulic fluids. As noted previously, a prominent emerging application is in energy storage, where fluorinated cyclic ethers are being developed as stable electrolytes for high-voltage batteries. nih.govacs.org The strategic placement of fluorine atoms within these cyclic systems is key to tuning their electrochemical properties for next-generation energy solutions. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoroethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F4O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMSBDIJYXIGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196569 | |

| Record name | (1,1,2,2-Tetrafluoroethoxy)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-63-3 | |

| Record name | Ether, cyclohexyl 1,1,2,2-tetrafluoroethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1,2,2-Tetrafluoroethoxy)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways in the Formation of (1,1,2,2-Tetrafluoroethoxy)cyclohexane

The formation of this compound is most commonly achieved through a Williamson ether synthesis. This method involves the reaction of a cyclohexyl-containing substrate with a 1,1,2,2-tetrafluoroethoxide salt. The elucidation of the reaction pathway points towards a classic S(_N)2 mechanism.

A plausible synthetic route involves the deprotonation of 1,1,2,2-tetrafluoroethanol (HCF(2)CF(2)OH) with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 1,1,2,2-tetrafluoroethoxide (Na(+) (-)OCF(_2)CF(_2)H). This alkoxide then acts as a potent nucleophile. The subsequent step involves the reaction of this nucleophile with a cyclohexyl halide, typically cyclohexyl bromide or iodide, or a cyclohexyl triflate.

The reaction proceeds via a backside attack of the tetrafluoroethoxide on the carbon atom of the cyclohexane (B81311) ring bearing the leaving group. This concerted mechanism involves the simultaneous formation of the C-O bond and cleavage of the C-X (where X is the leaving group) bond, leading to the formation of this compound and a salt byproduct.

Table 1: Proposed Reaction Pathway for the Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Mechanism |

| 1 | 1,1,2,2-Tetrafluoroethanol | Sodium Hydride (NaH) in an aprotic solvent (e.g., THF) | Sodium 1,1,2,2-tetrafluoroethoxide | Acid-Base Reaction |

| 2 | Cyclohexyl Bromide, Sodium 1,1,2,2-tetrafluoroethoxide | Aprotic solvent (e.g., THF), heat | This compound | S(_N)2 |

Stereochemical Outcomes and Conformational Analysis of Reactions

The stereochemistry of the S(_N)2 reaction dictates an inversion of configuration at the electrophilic carbon center. If a stereochemically pure cyclohexyl derivative is used, the resulting ether will have the opposite stereochemistry at the point of attachment.

The conformational analysis of this compound is governed by the principles of substituted cyclohexanes. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.orgyoutube.com The (1,1,2,2-tetrafluoroethoxy) group is a sterically demanding substituent. Consequently, the equilibrium between the two chair conformations will strongly favor the conformer where this bulky group occupies an equatorial position to minimize 1,3-diaxial interactions. libretexts.orgmsu.edu

Table 2: Conformational Analysis of this compound

| Conformer | Position of -(OCHF(_2)CF(_2)H) Group | Relative Stability | Key Steric Interactions |

| Chair 1 | Equatorial | More Stable | Gauche interactions with adjacent ring carbons. |

| Chair 2 | Axial | Less Stable | 1,3-diaxial interactions with axial hydrogens at C3 and C5. |

Catalytic Approaches in the Synthesis of Fluorinated Ethers

While the Williamson ether synthesis is a robust method, catalytic approaches for the formation of fluorinated ethers are an active area of research to improve efficiency and reduce waste. acs.orgwpmucdn.com Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of aryl and alkyl fluorinated ethers. acs.org

A potential catalytic route for the synthesis of this compound could involve the palladium-catalyzed coupling of cyclohexanol (B46403) with a 1,1,2,2-tetrafluoroethyl halide. Another approach could be the acid-catalyzed addition of 1,1,2,2-tetrafluoroethanol to cyclohexene (B86901), although this would likely lead to a mixture of products due to potential carbocation rearrangements.

Phase-transfer catalysis has also been shown to be effective in the synthesis of some fluorinated ethers, facilitating the reaction between an aqueous-soluble nucleophile and an organic-soluble electrophile. wpmucdn.com

Reactivity of this compound in Subsequent Transformations

The reactivity of this compound can be considered at three distinct sites: the ether linkage, the fluorinated ethyl group, and the cyclohexane ring.

Nucleophilic and Electrophilic Reactions of the Ether Linkage

Ethers are generally unreactive towards many reagents. libretexts.orgresearchgate.net The ether linkage in this compound is susceptible to cleavage under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. libretexts.orgyoutube.com The reaction proceeds via protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack by the halide ion. youtube.com The regioselectivity of the cleavage would depend on the reaction mechanism (S(_N)1 vs. S(_N)2), which is influenced by the stability of potential carbocation intermediates. Given that a secondary carbocation on the cyclohexane ring is less stable than a primary carbocation on the highly fluorinated ethyl group, an S(_N)2 attack at the less hindered carbon of the cyclohexane is more likely, yielding cyclohexyl halide and 1,1,2,2-tetrafluoroethanol.

Electrophilic attack on the ether oxygen is the first step in the acid-catalyzed cleavage. The lone pairs on the oxygen atom make it a Lewis base.

Transformations Involving the Fluorinated Ethyl Group

The 1,1,2,2-tetrafluoroethyl group is generally robust and unreactive under many conditions. The C-F bonds are strong, and the fluorine atoms provide a steric and electronic shield to the carbon backbone. The hydrogen atom on the C2 position is acidic to some extent due to the electron-withdrawing effect of the adjacent fluorine atoms, but its reactivity in deprotonation reactions would require a very strong base.

Cyclohexane Ring Reactivity: Substitutions and Eliminations

The cyclohexane ring can undergo radical substitution reactions, such as halogenation, in the presence of UV light. The regioselectivity of such reactions would be influenced by the directing effects of the (1,1,2,2-tetrafluoroethoxy) group.

Elimination reactions on the cyclohexane ring are also a possibility. For an E2 elimination to occur, a hydrogen atom and a leaving group on adjacent carbons must be in an anti-periplanar (trans-diaxial) arrangement. libretexts.orgacs.org This conformational requirement is crucial in cyclohexane systems. khanacademy.org If a suitable leaving group were introduced onto the cyclohexane ring of this compound, the rate and product of an E2 elimination would be highly dependent on the stereochemistry of the substrate and its ability to adopt the necessary trans-diaxial conformation.

Computational and Theoretical Studies on 1,1,2,2 Tetrafluoroethoxy Cyclohexane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. wavefun.com These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and a host of other electronic characteristics. wavefun.com

Density Functional Theory (DFT) has become a popular and powerful quantum-chemical technique for calculating the geometries and energetics of molecules. researchgate.net DFT methods are based on the principle that the ground-state electronic energy of a molecule is uniquely determined by its electron density. psu.eduuci.edu This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like (1,1,2,2-Tetrafluoroethoxy)cyclohexane. researchgate.netuci.edu

Applications of DFT to this compound would primarily involve geometry optimization to find the most stable three-dimensional structure. Such calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute thermodynamic properties such as reaction enthalpies. researchgate.netpsu.edu For instance, DFT calculations using the B3LYP functional with a 6-31+G(d) basis set have been successfully employed for predicting the energetics of reaction channels in cyclohexane (B81311) partial oxidation. researchgate.netpsu.edu A similar approach would be invaluable for understanding the structural parameters of this compound.

| Parameter | Value | Description |

|---|---|---|

| C-O Bond Length (ether) | ~1.43 Å | The bond connecting the cyclohexane ring to the ethoxy group. |

| C-F Bond Length | ~1.35 Å | Average length of the four carbon-fluorine bonds. |

| C-C-O Bond Angle | ~109.5° | The angle within the ether linkage at the cyclohexane ring. |

| F-C-F Bond Angle | ~108.0° | The angle between fluorine atoms on the same carbon. |

The cyclohexane ring is well-known for its conformational flexibility, primarily existing in chair, boat, and twist-boat forms. The chair conformation is typically the most stable. For a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The conformational analysis of this compound would focus on determining the relative energies of these different conformers.

Computational methods, particularly DFT, are used to calculate the energies of these various conformations to identify the global energy minimum. dntb.gov.ua For 1-methylstannacyclohexane, DFT calculations have shown that the equatorial chair conformer is more stable than the axial chair conformer. dntb.gov.ua A similar investigation for this compound would involve optimizing the geometries of the axial and equatorial chair conformers, as well as the higher-energy boat and twist forms, to establish their relative stabilities. The large steric bulk and electronic effects of the tetrafluoroethoxy group would be expected to create a significant energy difference between the axial and equatorial positions.

| Conformer | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Chair (Equatorial) | 0.00 (Reference) | Most Stable |

| Chair (Axial) | > 4.0 | Less Stable |

| Twist-Boat | > 5.0 | High Energy Intermediate |

| Boat | > 6.0 | Transition State |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.orgnih.gov By solving Newton's equations of motion, MD simulations can model the behavior of complex systems, providing detailed insights into intermolecular interactions. nih.gov

For this compound, MD simulations could be used to model the compound in its pure liquid state or in solution to understand how the molecules interact with each other or with solvent molecules. rsc.orgnih.gov These simulations rely on a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations), to define the potential energy of the system. nih.govnih.gov Analysis of the simulation trajectories would reveal information about the radial distribution functions, hydrogen bonding networks (if applicable), and induced-dipole interactions. nih.gov This is particularly relevant given the high polarity expected from the C-F bonds.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models are instrumental in predicting the chemical reactivity of a molecule. By calculating the electronic structure, it is possible to identify sites that are susceptible to nucleophilic or electrophilic attack. One common technique involves mapping the electrostatic potential (ESP) onto the molecule's electron density surface. Regions of negative ESP (red) indicate electron-rich areas prone to electrophilic attack, while regions of positive ESP (blue) indicate electron-poor areas susceptible to nucleophilic attack.

For this compound, the four highly electronegative fluorine atoms would create a strong dipole, significantly withdrawing electron density from the adjacent carbons and, to a lesser extent, from the rest of the molecule via inductive effects. This would render the carbons of the fluoroethoxy group highly electrophilic. Conversely, the oxygen atom, with its lone pairs of electrons, would likely be a primary site for protonation or interaction with electrophiles. DFT calculations can also be used to model reaction pathways and transition states, providing mechanistic insights into potential chemical transformations. psu.edu

Electronic Structure Analysis and Fluorine's Influence on Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial indicators of chemical reactivity and electronic properties.

The presence of the tetrafluoroethoxy group is expected to have a profound influence on the electronic structure of the cyclohexane moiety. The strong inductive (-I) effect of the fluorine atoms will significantly lower the energies of the molecular orbitals. umich.eduyoutube.com This stabilization effect would likely result in a lower HOMO energy and a potentially higher HOMO-LUMO gap compared to unsubstituted cyclohexane or its non-fluorinated ether analog. A lower HOMO energy suggests higher ionization potential and reduced susceptibility to oxidation. The LUMO would likely be localized on the C-F bonds of the ethoxy group, indicating these are the probable sites for accepting electrons in a reduction reaction. The analysis of the MOs provides a quantum mechanical basis for understanding the unique properties conferred by fluorination. umich.educhemtube3d.com

| Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| HOMO Energy | Low (e.g., < -10 eV) | High chemical stability, resistant to oxidation. |

| LUMO Energy | Relatively Low (e.g., > 1 eV) | Potential site for nucleophilic attack or reduction. |

| HOMO-LUMO Gap | Large | High kinetic stability, low reactivity. |

| LUMO Localization | Primarily on the -CF₂-CF₂H group | Indicates the electrophilic center of the molecule. |

Sophisticated Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of (1,1,2,2-Tetrafluoroethoxy)cyclohexane in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the molecular framework can be obtained.

In a standard ¹H NMR spectrum, the protons on the cyclohexane (B81311) ring would exhibit complex multiplets due to spin-spin coupling with neighboring protons. docbrown.infolibretexts.org At room temperature, rapid chair-to-chair interconversion of the cyclohexane ring often leads to time-averaged signals, resulting in a single, broad resonance for all 12 cyclohexane protons around 1.4 ppm. docbrown.infoyoutube.com The proton on the carbon bearing the ether linkage (C1) would be expected to be shifted downfield due to the electron-withdrawing effect of the oxygen atom. The proton on the ether oxygen (the methine proton) would likely appear as a multiplet, with its chemical shift influenced by the electronegative tetrafluoroethoxy group.

The ¹³C NMR spectrum provides information on the carbon skeleton. For cyclohexane itself, a single peak is observed at approximately 27.1 ppm due to the magnetic equivalence of all six carbon atoms. docbrown.info In this compound, the carbon atom bonded to the oxygen (C-1) would be significantly deshielded, appearing at a lower field. The other cyclohexane carbons would show distinct signals, though potentially with some overlap. The two carbons of the ethoxy group would be heavily influenced by the fluorine atoms, exhibiting complex splitting patterns due to C-F coupling.

¹⁹F NMR spectroscopy is particularly informative for this molecule. icpms.cz Fluorine NMR offers a wide chemical shift range, minimizing the likelihood of signal overlap. icpms.cz The spectrum is expected to show two distinct signals for the two non-equivalent pairs of fluorine atoms (-CF₂-CF₂-). These signals would likely appear as complex multiplets due to geminal (²JFF) and vicinal (³JFF) fluorine-fluorine coupling, as well as coupling to the proton on the adjacent carbon (³JHF). The chemical shifts would be characteristic of fluoroalkanes. ucsb.educolorado.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data for similar structures. Actual values may vary.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexane Ring Protons (CH₂) | ~1.2 - 1.9 | Multiplet |

| Cyclohexane Methine Proton (CH-O) | ~3.5 - 4.0 | Multiplet |

| Tetrafluoroethoxy Proton (O-CH-CF₂) | ~5.8 - 6.5 | Triplet of triplets (tt) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data for similar structures. Actual values may vary.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexane Ring Carbons (CH₂) | ~25 - 35 |

| Cyclohexane Methine Carbon (CH-O) | ~70 - 80 |

| Tetrafluoroethoxy Carbon (-O-CH-CF₂) | ~110 - 120 (with C-F coupling) |

| Tetrafluoroethoxy Carbon (-CF₂-H) | ~115 - 125 (with C-F coupling) |

To resolve the complex stereochemistry and preferred conformation of the cyclohexane ring, advanced NMR techniques are indispensable. At low temperatures, the chair-to-chair interconversion of the cyclohexane ring can be slowed or "frozen out" on the NMR timescale. youtube.com This would allow for the differentiation of axial and equatorial protons, which have distinct chemical shifts.

The determination of the conformational free energy (A-value) of the tetrafluoroethoxy group could be achieved through variable temperature ¹⁹F NMR studies, similar to methods used for other fluorinated substituents. researchgate.net Such studies help in quantifying the equilibrium between the conformer with the substituent in the axial position and the one with it in the equatorial position. Furthermore, solid-state NMR can be a powerful tool for confirming stereochemistry and molecular conformation by comparing experimental carbon tensor values with computed values for possible stereoisomers. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment would reveal which protons are coupled to each other. sdsu.edu For this compound, cross-peaks would appear between adjacent protons on the cyclohexane ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.educolumbia.edu It is highly sensitive and would be used to definitively assign each cyclohexane proton to its corresponding carbon atom and to correlate the ethoxy proton with its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). columbia.eduyoutube.com It would be instrumental in connecting the different parts of the molecule. For instance, it could show correlations between the protons on the cyclohexane ring and the carbons of the tetrafluoroethoxy group, and vice-versa, confirming the ether linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. msu.edu

The IR spectrum of this compound is expected to be dominated by several key absorptions. Strong bands in the 2850-2950 cm⁻¹ region would correspond to the C-H stretching vibrations of the cyclohexane ring. docbrown.info A prominent feature would be the C-O-C stretching vibration of the ether linkage, typically found in the 1000-1200 cm⁻¹ region. The most intense and characteristic bands, however, would arise from the C-F bonds. Strong absorptions due to C-F stretching are expected in the 1000-1400 cm⁻¹ region. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, arising from various bending and skeletal vibrations. msu.edudocbrown.info

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C-F bonds have strong IR absorptions, they often show weaker Raman signals. Conversely, the C-C skeletal vibrations of the cyclohexane ring, which might be weak in the IR spectrum, are typically strong in the Raman spectrum. ustc.edu.cnnih.gov The symmetric C-H stretching vibrations would also be prominent. Cyclohexane itself is often used as a Raman calibration standard. starna.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H (Cyclohexane) | Stretching | 2850 - 2950 | Strong | Strong |

| C-H (Cyclohexane) | Bending | 1440 - 1480 | Medium | Medium |

| C-O-C (Ether) | Stretching | 1000 - 1200 | Strong | Medium-Weak |

| C-F (Fluoroalkane) | Stretching | 1000 - 1400 | Very Strong | Weak |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk

In an electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak ([M]⁺) corresponding to its exact molecular mass. The presence of a small M+1 peak, resulting from the natural abundance of ¹³C, would also be expected. docbrown.info

The fragmentation of the molecular ion provides valuable structural clues. chemguide.co.uk For this compound, several fragmentation pathways are plausible:

Alpha-cleavage: The bond between the cyclohexane ring and the ether oxygen could break, leading to the formation of a cyclohexyl cation or a tetrafluoroethoxy radical, and vice versa.

Cleavage of the Ether Bond: The C-O bond could cleave, resulting in fragments corresponding to the cyclohexane ring and the tetrafluoroethoxy side chain. The most stable carbocation would likely produce the most abundant peak (the base peak).

Fragmentation of the Cyclohexane Ring: Similar to cyclohexane itself, the ring can undergo fragmentation, often by losing ethene (a mass of 28 Da), leading to a characteristic peak at M-28. docbrown.infoyoutube.com

Loss of HF: The elimination of a hydrogen fluoride (B91410) molecule (a mass of 20 Da) from the tetrafluoroethoxy group is another possible fragmentation pathway.

Analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of the compound.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

While the aforementioned techniques characterize the molecule in the gas or solution phase, X-ray crystallography provides the unambiguous, three-dimensional structure in the solid state. This technique would be the definitive method for determining bond lengths, bond angles, and the precise conformation of the cyclohexane ring and the orientation of the tetrafluoroethoxy substituent.

To date, no public domain crystal structures have been reported for this compound or its simple derivatives. If a suitable single crystal of the compound or a derivative could be grown, X-ray diffraction analysis would yield a detailed atomic-level map of the molecule, confirming its stereochemistry and providing invaluable insight into its solid-state packing and intermolecular interactions.

Applications in Materials Science and Advanced Chemical Synthesis

Role as a Building Block in the Synthesis of Novel Materials

Fluorinated compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical inertness, and hydrophobicity. nih.gov The incorporation of the (1,1,2,2-Tetrafluoroethoxy)cyclohexane moiety into larger molecules can be expected to impart these desirable characteristics.

In the realm of liquid crystals, fluorinated cyclohexane (B81311) derivatives are known to be valuable components. nih.govacs.org The introduction of fluorine atoms can significantly influence the dielectric anisotropy and other mesomorphic properties of liquid crystal molecules. nih.govacs.org Although research has often focused on directly fluorinated cyclohexanes, the (1,1,2,2-Tetrafluoroethoxy) group could serve as a polar tail, influencing the alignment and switching behavior of liquid crystal phases. The combination of the flexible ether linkage and the rigid cyclohexane ring offers a unique structural element for designing novel liquid crystalline materials. acs.orgalfa-chemistry.com

Fluorinated ethers are increasingly investigated for their use in electrolytes for high-voltage lithium-ion batteries. These compounds can enhance the oxidative stability of the electrolyte, a critical factor for batteries operating at higher potentials. Their low viscosity and ability to dissolve lithium salts make them promising co-solvents. While specific data on this compound in this application is not published, related fluorinated ethers have demonstrated improved battery performance.

Utilization as a Specialty Solvent or Medium in Chemical Processes

Hydrofluoroethers (HFEs) are a class of solvents known for their low surface tension, non-flammability, and low toxicity. They are often used in precision cleaning and as heat transfer fluids. This compound, as a fluorinated ether, can be expected to exhibit some of these properties. Its chemical structure suggests it would be a relatively non-polar solvent. wikipedia.org Research on other fluorinated compounds like 1,1,1,2-tetrafluoroethane (B8821072) has shown their utility as media for enzymatic polymerization, indicating that fluorinated ethers can be suitable solvents for specialized chemical reactions. researchgate.net The unique solubility characteristics of such solvents can be advantageous in specific synthetic routes or for processing sensitive materials.

Development of New Reagents and Catalysts Incorporating Fluorinated Ether Motifs

The development of new reagents and catalysts often involves the incorporation of fluorine to tune electronic properties and stability. While there is no direct evidence of this compound being used to develop new reagents or catalysts, the principle is well-established in organofluorine chemistry. The electron-withdrawing nature of the tetrafluoroethoxy group could be harnessed to modify the reactivity of a catalytic center attached to the cyclohexane ring. For instance, catalysts for olefin oxidation have been developed using various metal complexes where the ligand environment influences catalytic activity. rsc.org A ligand derived from this compound could potentially offer a unique electronic and steric environment.

Derivatization for Non-Biological Academic Applications

The functionalization of cyclohexane rings is a common strategy in synthetic organic chemistry to create complex molecular architectures. nih.gov The this compound molecule can serve as a scaffold for further chemical modification. Reactions targeting the cyclohexane ring, such as free-radical halogenation followed by nucleophilic substitution, could introduce various functional groups. These derivatized molecules could then be used as building blocks in supramolecular chemistry or for the synthesis of novel organic materials. The study of all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane and its elaboration demonstrates the versatility of functionalized fluorinated cyclohexanes as motifs for a range of molecular building blocks. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 456-63-3 | alfa-chemistry.com |

| Molecular Formula | C₈H₁₂F₄O | alfa-chemistry.comchemnet.com |

| Molecular Weight | 200.17 g/mol | alfa-chemistry.comchemnet.com |

| Boiling Point | 142 °C | alfa-chemistry.com |

| Flash Point | 41 °C | alfa-chemistry.com |

| Density | 1.16 g/cm³ | chemnet.com |

| Refractive Index | 1.375 | chemnet.com |

Environmental Transformation and Degradation Pathways Academic Focus

Abiotic Degradation Mechanisms in Model Environmental Systems

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For (1,1,2,2-Tetrafluoroethoxy)cyclohexane, the key abiotic mechanisms considered are photodegradation and hydrolysis.

Highly fluorinated ethers can be resistant to degradation. acs.org For instance, some perfluorinated ether compounds have shown to be recalcitrant to biodegradation and exhibit sluggish defluorination even under chemical reductive degradation using UV light (254 nm) in the presence of a reducing agent. acs.orgnih.gov This resistance is attributed to the strength of the carbon-fluorine (C-F) bond. However, the presence of a non-fluorinated cyclohexane (B81311) ring in this compound may offer a site for photo-induced reactions that would not be present in perfluorinated compounds.

Indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals (•OH) in the atmosphere or water, is a potential degradation pathway. The rate of this process would depend on the concentration of these reactive species and the specific reaction rate constant with the target molecule.

Table 1: Factors Influencing Photodegradation of Fluorinated Ethers

| Factor | Influence on Degradation |

|---|---|

| Degree of Fluorination | Higher fluorination generally increases resistance to photodegradation. |

| Wavelength of UV Radiation | Shorter wavelengths (e.g., UV-C) are more energetic and can induce degradation, but may not be environmentally relevant. |

| Presence of Photosensitizers | Substances that absorb light and transfer energy can accelerate photodegradation. |

| Environmental Matrix | The presence of other compounds in water or air can influence the formation of reactive species and thus the degradation rate. |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage (-O-) in this compound could theoretically be susceptible to hydrolysis. However, ether bonds are generally stable under neutral pH conditions.

For some fluorinated ethers, hydrolytic O-dealkylation has been observed, particularly in unsaturated structures. acs.orgnih.gov The presence of a double bond can make the structure more susceptible to biodegradation and can enable defluorination through direct hydrolytic O-dealkylation. acs.orgnih.gov While this compound is a saturated molecule, the potential for hydrolysis under specific environmental conditions (e.g., extreme pH) cannot be entirely ruled out, although it is expected to be a slow process. For instance, the hydrolysis of cyclohexene (B86901) oxide to trans-1,2-cyclohexanediol (B13532) can be achieved by heating in water, suggesting that under certain conditions, the ring structure can be opened. researchgate.net

Biotic Degradation Pathways by Microorganisms

The biodegradation of this compound by microorganisms is a critical pathway for its removal from the environment. This process involves the metabolic activities of bacteria and fungi that can utilize the compound as a source of carbon and energy.

The structure of this compound presents two main points of attack for microbial metabolism: the cyclohexane ring and the ether linkage.

The microbial degradation of the cyclohexane ring is a well-studied process. nih.govresearchgate.net For example, some Rhodococcus and Pseudomonas species can metabolize cyclohexane. nih.govresearchgate.net The typical pathway involves the initial hydroxylation of the cyclohexane ring to form cyclohexanol (B46403), which is then oxidized to cyclohexanone. nih.govresearchgate.net Subsequent ring cleavage can occur through various mechanisms, leading to the formation of dicarboxylic acids that can enter central metabolic pathways. nih.gov

The cleavage of the ether bond in fluorinated ethers by microorganisms is also a known metabolic process. acs.orgnih.gov A crucial factor for microbial attack is the presence of at least one methylene (B1212753) (-CH2-) group on the non-fluorinated side of the ether bond. acs.orgnih.gov In this compound, the cyclohexane ring provides this non-fluorinated moiety. The initial step is often a monooxygenation reaction at the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. acs.orgnih.gov This intermediate then undergoes O-dealkylation, breaking the ether bond and forming an alcohol and an aldehyde. acs.orgnih.gov

Based on the known metabolic pathways for cyclohexane and fluorinated ethers, several intermediate degradation products of this compound can be predicted.

Table 2: Predicted Intermediate Degradation Products of this compound

| Initial Moiety Attacked | Predicted Intermediates | Subsequent Products |

|---|---|---|

| Cyclohexane Ring | Cyclohexanol, Cyclohexanone, 2-Cyclohexen-1-one nih.gov | Adipic acid, other dicarboxylic acids |

| Ether Linkage | 1,1,2,2-Tetrafluoroethanol, Cyclohexanol | Trifluoroacetate (B77799), Glyoxylate |

The degradation of the cyclohexane moiety could lead to intermediates such as cyclohexanol and cyclohexanone. nih.govresearchgate.net Further metabolism could result in ring-opened dicarboxylic acids.

Cleavage of the ether linkage would likely yield 1,1,2,2-tetrafluoroethanol and cyclohexanol. The 1,1,2,2-tetrafluoroethanol is an unstable fluoroalcohol that can undergo spontaneous defluorination if the alcohol carbon is fluorinated. acs.orgnih.gov This defluorination is a key step in the breakdown of many fluorinated compounds. The resulting products could include trifluoroacetate and glyoxylate.

The biodegradation of this compound is mediated by specific enzymes produced by microorganisms.

The initial attack on the cyclohexane ring is typically catalyzed by monooxygenases or hydroxylases . researchgate.net These enzymes introduce an oxygen atom into the C-H bond of the ring, initiating the degradation cascade. Subsequent oxidation steps are carried out by dehydrogenases . researchgate.net

The cleavage of the ether bond is also often initiated by monooxygenases , including cytochrome P-450 monooxygenases . acs.orgnih.gov These enzymes are capable of oxidizing the carbon atom adjacent to the ether linkage. acs.orgnih.gov

The breakdown of fluorinated intermediates involves dehalogenases . researchgate.net Specifically, fluoroacetate (B1212596) dehalogenases are known to cleave carbon-fluorine bonds in compounds like monofluoroacetate. researchgate.net While the specific enzymes for defluorinating 1,1,2,2-tetrafluoroethanol have not been characterized for this compound, the existence of dehalogenases capable of acting on fluorinated aliphatic compounds suggests a potential enzymatic pathway for the final stages of degradation. researchgate.netnih.gov

Table 3: Enzymes Potentially Involved in this compound Biodegradation

| Enzymatic Step | Enzyme Class | Substrate Moiety |

|---|---|---|

| Initial Ring Oxidation | Monooxygenases/Hydroxylases | Cyclohexane Ring |

| Alcohol Oxidation | Dehydrogenases | Cyclohexanol |

| Ether Cleavage | Monooxygenases (e.g., Cytochrome P-450) | Ether Linkage |

| Defluorination | Dehalogenases | Fluorinated Intermediates |

Research on Environmental Fate Modeling and Prediction Methodologies

The environmental fate of organofluorine compounds like this compound is governed by complex interactions within and between environmental compartments, including air, water, soil, and sediment. researchgate.netresearchgate.net Predicting this behavior relies on computational models that simulate transport, partitioning, and transformation processes. Due to the unique physicochemical properties conferred by fluorine, these compounds often exhibit behavior distinct from their non-fluorinated counterparts, necessitating specialized modeling approaches. researchgate.netnih.gov

Modeling Approaches:

Research into the environmental fate of persistent organic pollutants, particularly PFAS, has led to the application and development of various modeling tools. These models are essential for understanding the potential distribution and longevity of such chemicals in the environment. researchgate.netascelibrary.org Key model categories include:

Fate and Transport Models: These models simulate the movement and degradation of chemicals within specific environmental media. For watershed-scale analysis, a combination of models is often employed. For instance, the Soil and Water Assessment Tool (SWAT) for surface water, MODFLOW for groundwater, and the Water Quality Analysis Simulation Program (WASP) for streamflow have been integrated to simulate PFAS transport. researchgate.netascelibrary.orgascelibrary.com Other models like HYDRUS and GeoPEARL are used for simulating subsurface movement. waterborne-env.com

Computational Chemistry Models: Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) provide molecular-level insights into the properties and reactivity of organofluorine compounds. nih.gov These theoretical models can predict physicochemical properties required for larger-scale fate models and help understand degradation mechanisms, which is crucial for compounds with limited experimental data. nih.govresearchgate.netnih.govchemrxiv.org

Challenges in Modeling Organofluorine Compounds:

Predicting the environmental fate of fluorinated compounds presents significant challenges. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making many organofluorine compounds highly resistant to degradation. wikipedia.org This persistence is a primary concern and a key factor that models must accurately capture.

A major challenge is the lack of comprehensive experimental data for the vast number of organofluorine compounds, including many PFAS and fluorinated ethers. publish.csiro.au Existing models, which were often developed for other types of contaminants, may not accurately predict the behavior of highly fluorinated substances without specific calibration. nih.gov Studies have shown that some widely used prediction tools can be highly inaccurate for certain fluorinated compounds. nih.gov

Furthermore, the unique properties of these compounds, such as their potential to be anionic and amphiphilic (having both water-loving and fat-loving properties), mean their sorption and accumulation behaviors differ from those of neutral organic compounds, adding another layer of complexity to modeling efforts. researchgate.net

Data Requirements for Predictive Modeling:

Accurate environmental fate modeling requires a suite of physicochemical and environmental parameters. While specific data for this compound is scarce, the table below outlines the typical input data required for modeling analogous organofluorine compounds.

Table 1: Key Input Parameters for Environmental Fate Modeling of Organofluorine Compounds

| Parameter Category | Specific Parameter | Relevance to Modeling |

| Physicochemical Properties | Molecular Weight | Influences transport and diffusion rates. |

| Vapor Pressure (pL*) | Determines the tendency of a compound to volatilize from surfaces or water into the air. nih.gov | |

| Water Solubility | Affects concentration in aquatic systems and mobility in soil. publish.csiro.au | |

| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for a compound to bioaccumulate in fatty tissues of organisms. nih.gov | |

| Air-Water Partition Constant (Kaw) | Describes the partitioning between air and water, essential for atmospheric modeling. nih.gov | |

| Degradation Parameters | Degradation Half-life (in water, soil, sediment) | Defines the persistence of the compound in various environmental compartments. researchgate.net |

| Photolysis Rate | Rate of degradation due to sunlight, which can be a significant pathway for some compounds. | |

| Environmental Parameters | Organic Carbon Content of Soil/Sediment | Influences sorption and mobility in the subsurface. |

| Water Flow Rates (Rivers, Groundwater) | Determines transport and dilution in aquatic systems. ascelibrary.org | |

| Temperature | Affects reaction rates, vapor pressure, and degradation processes. |

The development of robust predictive models is an ongoing area of research. For novel or less-studied compounds like this compound, a multi-model approach combining computational chemistry with multimedia and transport models offers the most promising path forward for assessing environmental fate and persistence. researchgate.net Such an integrated approach is vital for guiding risk assessments and environmental management strategies. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for complex fluorinated molecules often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign pathways to (1,1,2,2-Tetrafluoroethoxy)cyclohexane and its derivatives.

One promising avenue is the adaptation of sustainable methods used for other cyclohexane (B81311) frameworks, such as those derived from bio-based starting materials like muconic or fumaric acid. rsc.org A key goal would be to devise a catalytic Diels-Alder type reaction followed by hydrogenation and fluorinative etherification, significantly reducing the carbon footprint of the synthesis. rsc.org

Further research could focus on:

Catalytic C-H Functionalization: Direct, selective introduction of the tetrafluoroethoxy group onto a cyclohexane ring would be a transformative step, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate easier scale-up.

Electrophilic Fluorination: Investigating advanced electrophilic fluorinating reagents, such as Selectfluor®, could offer milder and more selective routes to fluorinated intermediates in the synthetic pathway. sapub.orgresearchgate.net

Exploration of Novel Reactivity and Unconventional Transformations

The interplay between the flexible cyclohexane ring and the electron-withdrawing tetrafluoroethoxy group suggests a rich and unexamined reactivity profile. Research should systematically explore the chemical behavior of this molecule to uncover new transformations.

Key areas of investigation include:

Activation of C-F Bonds: While known for their stability, C-F bonds can be activated under specific catalytic conditions. Exploring reductive or transition-metal-catalyzed defluorinative functionalization could open pathways to novel derivatives.

Ether Cleavage and Rearrangement: Studying the stability of the ether linkage under various acidic, basic, and catalytic conditions could reveal unique rearrangement or fragmentation pathways, providing access to different classes of fluorinated compounds.

Ring-Opening and Polymerization: Inspired by research into fluorinated cyclic ethers, investigations could determine if this compound or its activated derivatives can undergo ring-opening polymerization to form novel fluorinated polymers with unique properties. researchgate.net

Advanced Characterization Techniques for In-Situ Studies

To fully understand the mechanisms of synthesis and reactivity, future studies must employ advanced characterization techniques capable of observing the molecule in real-time.

Operando Spectroscopy: Using techniques like in-situ NMR, Raman, and IR spectroscopy can provide real-time structural information on catalysts and intermediates during a chemical reaction. researchgate.net This would be invaluable for optimizing synthetic routes and understanding transformation mechanisms.

X-ray Absorption and Photoelectron Spectroscopy (XAS/XPS): These methods can reveal detailed electronic and structural information, particularly when the molecule is part of an electrochemical system or bound to a surface, such as in a material or sensor. researchgate.net

Advanced Mass Spectrometry: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) offer highly sensitive detection of fluorinated compounds, which is crucial for tracking trace amounts of reaction byproducts or degradation products in environmental or biological matrices. nih.gov

Computational Predictions for Designing New Fluorinated Cyclic Ethers

Computational chemistry provides a powerful tool for predicting molecular properties and guiding experimental work, saving significant time and resources. rashatwi.comresearchgate.net A systematic computational investigation of this compound would be a critical first step in mapping its potential.

Molecular dynamics (MD) and density functional theory (DFT) simulations, which have been successfully used to screen fluorinated ether electrolytes for lithium batteries, can be applied here. rsc.orgrsc.orgarxiv.org These models can predict key properties that are crucial for various applications.

These computational studies would not only provide fundamental insights but also enable the rational design of new derivatives with tailored properties for specific functions.

Investigation into Unique Supramolecular Properties and Self-Assembly

The strategic placement of fluorine atoms on a cyclohexane ring can lead to molecules with distinct polar and nonpolar faces, often called 'Janus' molecules. st-andrews.ac.uk These facially polarized structures can exhibit remarkable supramolecular properties, including the ability to self-assemble into complex architectures and bind to other molecules. researchgate.net

Future research should investigate whether this compound possesses such properties. Key questions include:

Does the tetrafluoroethoxy group induce significant facial polarization on the cyclohexane ring?

Can the molecule form stable self-assembled structures, such as gels or liquid crystals, in specific solvents? researchgate.net

Does it exhibit host-guest chemistry, with the potential to act as a receptor for specific anions or cations? researchgate.net

X-ray crystallography will be essential to determine its solid-state packing and identify non-covalent interactions like hydrogen and halogen bonds that drive its assembly. researchgate.netrsc.org

Expanding the Scope of Material Science Applications

Given the widespread use of fluorinated compounds in materials science, exploring the applications of this compound is a logical and exciting progression. acs.orgrsc.org Its unique structure could offer advantages over existing fluoropolymers or small molecules.

Research should target both conventional and advanced material applications.

Table 2: Potential Material Science Applications for Investigation

| Application Area | Rationale | Key Properties to Investigate |

|---|---|---|

| High-Voltage Electrolytes | Fluorinated ethers are known to improve the stability and performance of electrolytes in lithium metal batteries. acs.orgacs.org | Electrochemical stability window, ionic conductivity, solid-electrolyte interphase (SEI) formation. |

| Advanced Coatings | The fluoroether group could impart hydrophobic and oleophobic properties, creating stain-resistant and low-friction surfaces. greensciencepolicy.orgcore.ac.uk | Surface tension, contact angle, durability, chemical resistance. |

| Functional Fluids | Its predicted thermal stability and low polarity could make it a candidate for heat transfer fluids or specialty lubricants. | Viscosity, thermal conductivity, boiling point, degradation temperature. |

| Smart Materials | If the molecule exhibits unique supramolecular properties, it could be incorporated into responsive gels or sensors. | Response to stimuli (pH, temperature, ions), changes in optical or mechanical properties. |

By systematically exploring these avenues, researchers can move this compound from a chemical curiosity to a valuable building block in the toolkit of modern chemistry and material science.

Q & A

Q. Table 1: Representative Reaction Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Deoxofluorination | Et₃N·3HF, 120°C, 4 days | 31–51 | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, heteroarene, 34–42°C | 87 |

Advanced Research Question: How does the stereochemical configuration of the cyclohexane ring influence the reactivity of (1,1,2,2-tetrafluoroethoxy)cyclohexane derivatives?

Methodological Answer:

The all-cis configuration of fluorinated cyclohexanes (e.g., 2,3,5,6-tetrafluorocyclohexane) imposes unique conformational constraints due to fluorine’s electronegativity and steric bulk. highlights that fluorination adjacent to the tetrafluoroethoxy group can lead to axial/equatorial fluorine orientation , affecting reaction pathways. For instance:

- Reductive Amination : NaBH₄/NiCl₂·6H₂O selectively reduces imines in all-cis-fluorinated cyclohexanes, with yields varying based on fluorine positioning (65% vs. 23% for different isomers) .

- X-ray Crystallography : As noted in , fluorinated cyclohexanes often exhibit chair conformations with fluorines in equatorial positions to minimize 1,3-diaxial repulsions. Computational modeling (DFT) is recommended to predict stereochemical outcomes .

Basic Research Question: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying the tetrafluoroethoxy group. The -OCF₂CF₂H moiety shows distinct splitting patterns (e.g., δ -120 to -140 ppm for CF₂ groups) .

- IR Spectroscopy : C–F stretching vibrations appear at ~1192 cm⁻¹, as observed in for a benzothiazole derivative .

- X-ray Crystallography : Resolves conformational details, such as fluorine positioning and bond angles, as demonstrated for hexafluorocyclohexanes in .

Advanced Research Question: How can researchers address conflicting data regarding the stability of this compound under acidic or basic conditions?

Methodological Answer:

Contradictory stability reports may arise from substituent effects or reaction media :

- Acidic Conditions : The tetrafluoroethoxy group is generally stable in weak acids (e.g., HCl in acetonitrile, as in ’s photoelectrochemical reactions) . However, strong acids (e.g., H₂SO₄) may cleave the ether bond.

- Basic Conditions : Hydrolysis risks increase with nucleophilic bases (e.g., NaOH). Stability can be enhanced by electron-withdrawing substituents on the cyclohexane ring, as seen in ’s benzothiazole derivatives .

- Mitigation Strategy : Conduct control experiments with varying pH and monitor degradation via ¹⁹F NMR or LC-MS.

Advanced Research Question: What strategies are effective for incorporating this compound into bioactive molecules?

Methodological Answer:

- Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to attach pharmacophores. ’s Pd-catalyzed coupling of 1-bromo-4-(tetrafluoroethoxy)benzene with imidazopyridazines exemplifies this approach .

- Probing Bioactivity : Derivatives like 2-aryl benzothiazoles () show antitubercular activity. Key steps include:

- IR/NMR Validation of the tetrafluoroethoxy group post-synthesis.

- In vitro Assays : Test against target enzymes (e.g., Mycobacterium tuberculosis H37Rv) with IC₅₀ determination .

Basic Research Question: How does the (1,1,2,2-tetrafluoroethoxy) group influence the thermodynamic stability of cyclohexane derivatives?

Methodological Answer:

- Conformational Analysis : Fluorine’s electronegativity stabilizes equatorial positions, reducing ring strain. ’s X-ray data on hexafluorocyclohexane confirms this trend .

- Thermogravimetric Analysis (TGA) : The group enhances thermal stability, with decomposition temperatures >200°C observed in related perfluorinated ethers (e.g., ’s bis-tetrafluoroethoxy ethane) .

Advanced Research Question: What computational methods are suitable for predicting the electronic effects of the (1,1,2,2-tetrafluoroethoxy) group in cyclohexane systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess electron-withdrawing effects. For example, ’s analysis of C–F bond polarization in fluorocyclohexanes .

- Molecular Dynamics (MD) : Simulate solvent interactions, particularly in polar aprotic media (e.g., acetonitrile), to predict solubility and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.